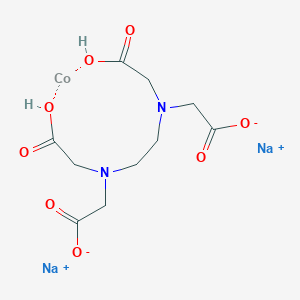

Disodium cobalt edetate

Overview

Description

Disodium cobalt edetate (C₁₀H₁₂Co₂N₂Na₂O₈, molecular weight 406.08 g/mol) is a coordination compound derived from ethylenediaminetetraacetic acid (EDTA) and cobalt. It is primarily used as an antidote for acute cyanide poisoning, leveraging cobalt's ability to bind cyanide ions (CN⁻) into non-toxic complexes like cobalticyanide . Its therapeutic action hinges on the stoichiometric reaction: $$ \text{Co}^{2+} + 6\text{CN}^- \rightarrow \text{Co(CN)}_6^{3-} $$

While effective, its use requires caution due to risks of cobalt-induced toxicity, including hypotension, arrhythmias, and anaphylaxis, particularly in patients without confirmed cyanide exposure .

Preparation Methods

Direct Synthesis from EDTA Disodium and Cobalt Salts

The most straightforward method involves reacting pre-synthesized EDTA disodium salt with cobalt salts under controlled conditions. This approach leverages well-established EDTA coordination chemistry, where the tetradentate ligand binds cobalt(II) or cobalt(III) ions.

Reaction with Cobalt Sulfate

In this method, cobalt sulfate (CoSO₄) is dissolved in deionized water and mixed with an aqueous solution of EDTA disodium salt. The molar ratio of EDTA disodium to cobalt sulfate is typically maintained at 1:1 to ensure complete complexation . The pH is adjusted to 8–10 using sodium hydroxide (NaOH) to deprotonate EDTA and facilitate cobalt binding. Heating the mixture at 60–80°C for 2–4 hours ensures reaction completion, followed by filtration to remove unreacted solids .

Key Parameters:

-

Temperature: 60–80°C ensures kinetic favorability without degrading EDTA.

-

pH Control: Alkaline conditions (pH 8–10) optimize ligand deprotonation and cobalt solubility.

-

Yield: 85–90% with cobalt sulfate, though residual sulfate ions may require post-treatment .

Reaction with Cobalt Chloride

Cobalt chloride (CoCl₂) offers an alternative cobalt source, avoiding sulfate byproducts. The process mirrors the sulfate method but uses CoCl₂ at a 1:1 molar ratio with EDTA disodium. The reaction proceeds at room temperature (25–30°C) due to cobalt chloride’s higher solubility, reducing energy input . Final purification involves vacuum drying to obtain crystalline disodium cobalt edetate.

Advantages:

-

Eliminates sulfate contamination, simplifying purification.

-

Lower energy requirements due to ambient reaction conditions .

One-Pot Synthesis from Ethylenediamine, Hydroxyacetonitrile, and Cobalt Salts

A patented one-pot method bypasses pre-synthesized EDTA disodium, directly forming the cobalt complex from raw precursors . This approach reduces production costs by integrating EDTA synthesis and cobalt complexation into a single reactor.

Reaction Pathway

-

EDTA Synthesis: Ethylenediamine is mixed with sodium hydroxide and heated to 85–110°C. Hydroxyacetonitrile is added dropwise over 5 hours, followed by hydrogen peroxide to oxidize intermediates .

-

Cobalt Introduction: Cobalt sulfate or chloride is introduced during the EDTA synthesis phase, allowing in-situ complexation.

-

pH Adjustment: Post-reaction, the mixture is acidified to pH 3.5–4.5 using EDTA, precipitating this compound .

Optimization Insights:

-

Molar Ratios: Ethylenediamine : hydroxyacetonitrile : NaOH = 1 : 4–5 : 4–6 ensures stoichiometric balance .

-

Temperature: Maintaining 110°C during hydroxyacetonitrile addition prevents side reactions .

Yield and Purity

This method achieves 60–62% yield (based on sodium hydroxide) with 99.3–99.5% purity, as confirmed by titration and XRD analysis . Residual ammonia is expelled via controlled heating, minimizing impurities.

Hydrothermal Synthesis for Enhanced Crystallinity

Hydrothermal methods, detailed in patent CN108069461A, produce this compound with superior crystallinity and phase purity. This technique is ideal for applications requiring precise crystal structures, such as catalysis .

Procedure Overview

-

Solution Preparation: EDTA disodium is dissolved in deionized water, followed by cobalt sulfate and sodium thiosulfate (Na₂S₂O₃) as a sulfur source .

-

pH Adjustment: The solution pH is tuned to 1–12 using HCl or NaOH, influencing nucleation kinetics.

-

Hydrothermal Reaction: The mixture is sealed in an autoclave at 140–250°C for 5–50 hours. High pressure and temperature promote crystal growth .

-

Post-Treatment: The product is washed with dilute HCl, ethanol, and deionized water to remove unreacted precursors .

Critical Factors:

-

Temperature: 200–240°C optimizes crystal size (20–30 nm) and dispersity .

-

Seed Crystals: Adding 3–5% cobalt disulfide seeds enhances phase uniformity .

EDTA Direct Complexation with Cobalt Oxides/Carbonates

To avoid sulfate contamination, patent CN1426998A proposes reacting EDTA with cobalt oxides (CoO) or carbonates (CoCO₃) in alkaline media .

Reaction Mechanism

EDTA reacts with CoO in aqueous NaOH, forming this compound and water:

Steps:

-

Mixing: CoO and EDTA are combined in a 1:1 molar ratio.

-

Alkaline Conditions: NaOH (pH 10–12) facilitates oxide dissolution.

-

Heating: The mixture is heated to 70–90°C for 3 hours.

Outcomes:

Comparative Analysis of Preparation Methods

| Method | Reactants | Temperature | Yield | Purity | Byproducts |

|---|---|---|---|---|---|

| Direct (CoSO₄) | EDTA disodium, CoSO₄ | 60–80°C | 85–90% | 90–95% | Na₂SO₄ |

| One-Pot Synthesis | Ethylenediamine, CoCl₂ | 85–110°C | 60–62% | 99.3–99.5% | NH₃ |

| Hydrothermal | EDTA disodium, CoSO₄, Na₂S₂O₃ | 140–250°C | 70–75% | 98–99% | S residues |

| EDTA + CoO | EDTA, CoO, NaOH | 70–90°C | 88–92% | >95% | None |

Challenges and Industrial Considerations

Byproduct Management

Sulfate-based methods generate Na₂SO₄, requiring additional filtration or ion-exchange steps . Hydrothermal methods face sulfur residue challenges, necessitating thorough washing .

Energy Efficiency

One-pot and hydrothermal methods demand significant energy input, whereas EDTA + CoO reactions are more sustainable .

Scalability

Direct synthesis is easily scalable but suffers from lower purity. Hydrothermal synthesis, while high-yielding, requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Disodium cobalt edetate undergoes several types of chemical reactions, including:

Complexation Reactions: Forms stable complexes with various metal ions.

Oxidation-Reduction Reactions: Can participate in redox reactions, particularly in the presence of other metal ions.

Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with cobalt disodium ethylenediaminetetraacetate include other metal salts, oxidizing agents, and reducing agents. The reactions typically occur in aqueous solutions with controlled pH and temperature .

Major Products

The major products formed from reactions involving cobalt disodium ethylenediaminetetraacetate depend on the specific reaction conditions. For example, in complexation reactions, the product is a new metal complex, while in redox reactions, the oxidation state of cobalt may change .

Scientific Research Applications

Antidote for Cyanide Poisoning

Disodium cobalt edetate, also known as dicobalt edetate, was developed primarily as an antidote for cyanide poisoning. Cyanide binds to cellular cytochrome oxidase, inhibiting cellular respiration. This compound works by forming stable complexes with cyanide ions, thereby reducing their toxicity.

Case Studies

- A review of 39 human cases treated with dicobalt edetate showed that it was effective in several instances where blood cyanide concentrations were lethal (>3.0 mg/L). Survival was noted in four out of seven patients with such concentrations .

- Adverse effects were documented but did not result in fatalities when the antidote was administered appropriately .

Chelation Therapy for Heavy Metal Poisoning

This compound is utilized in chelation therapy to remove heavy metals from the body, particularly lead and radioactive metals such as strontium and plutonium. Its effectiveness stems from its ability to bind with these metals, facilitating their excretion.

Clinical Applications

- This compound has been shown to be effective in treating lead poisoning, especially when there are complications like hypercalcemia .

- It is also employed in cases involving radioactive metal exposure, helping to mitigate the risks associated with radiation through metal binding .

Cardiovascular Applications

Recent studies have explored the use of disodium EDTA (a related compound) in cardiovascular health, particularly post-myocardial infarction (MI). The TACT trial investigated the effects of disodium EDTA chelation therapy on cardiovascular outcomes.

Study Findings

- In a randomized trial involving 1,708 patients with a history of MI, disodium EDTA infusions were associated with a modest reduction in adverse cardiovascular events compared to placebo .

- The primary endpoint included total mortality and recurrent MI, suggesting potential benefits of chelation therapy in this population despite not being sufficient to recommend routine use .

Industrial and Laboratory Uses

Beyond medical applications, this compound has industrial uses due to its chelating properties. It is used to sequester metal ions in various processes.

Applications Include:

- Textile Industry: Prevents metal ion impurities from affecting dye colors.

- Pulp and Paper Industry: Inhibits metal ions from catalyzing reactions that degrade bleaching agents.

- Laboratory Testing: Used as an anticoagulant in blood samples for various analyses due to its ability to bind calcium ions .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Antidote for Cyanide Poisoning | Forms stable complexes with cyanide; reduces toxicity | Effective in severe cases; potential adverse effects noted |

| Chelation Therapy | Removes heavy metals from the body | Effective for lead poisoning; binds radioactive metals |

| Cardiovascular Health | Investigated for benefits post-MI | Modest reduction in adverse events; further research needed |

| Industrial Uses | Sequesters metal ions; used in textiles and laboratories | Prevents impurities and enhances chemical processes |

Mechanism of Action

The mechanism of action of cobalt disodium ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid ligand has multiple donor sites that can coordinate with metal ions, forming a cage-like structure that sequesters the metal ion and prevents it from participating in unwanted reactions . This chelation process is crucial in applications such as chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .

Comparison with Similar Compounds

Dicobalt Edetate

- Structure : C₁₀H₁₂Co₂N₂O₈ (molecular weight 406.08 g/mol), containing two cobalt ions .

- Application: Specific antidote for cyanide poisoning, administered intravenously .

- Efficacy : Rapidly binds cyanide (1:6 molar ratio), but efficacy is compromised if administered without confirmed poisoning .

- Safety : Higher toxicity than hydroxocobalamin; adverse effects include seizures, airway edema, and vomiting .

- Pharmacokinetics: Limited data, but likely excreted renally as cobalt-cyanide complexes .

Edetate Disodium (Disodium EDTA)

- Structure : C₁₀H₁₄N₂Na₂O₈ (molecular weight 336.21 g/mol), lacking cobalt .

- Application : Chelating agent in pharmaceuticals (0.005–0.1% w/v) to stabilize formulations by sequestering metal ions .

- Efficacy : Effective in analytical methods (e.g., UV-spectrophotometry, UPLC-QTOF-MS) for quantifying EDTA in drugs .

- Safety : Generally safe in low doses but can cause hypocalcemia with prolonged use. LD₅₀ (rat, oral): 2.0 g/kg .

Calcium Edetate (Calcium Disodium EDTA)

- Structure : C₁₀H₁₂CaN₂Na₂O₈, designed to avoid calcium depletion .

- Application : Treatment of lead and cadmium poisoning; enhances urinary excretion of toxic metals (e.g., 3830% increase in lead excretion post-infusion) .

Cobalt Acetate

- Structure: Co(CH₃COO)₂ (molecular weight 177.02 g/mol), an inorganic cobalt salt .

- Application : Industrial catalyst and precursor for cobalt complexes.

- Toxicity : More acutely toxic than cobalt-EDTA complexes due to free Co²⁺ ions, which antagonize cyanide but cause systemic toxicity .

Alternative Cyanide Antidotes

- Hydroxocobalamin: Binds cyanide to form nontoxic cyanocobalamin (vitamin B₁₂ analog). Preferred over cobalt edetate due to lower toxicity and broader safety margin .

- Sodium Thiosulfate : Converts cyanide to thiocyanate via enzymatic detoxification. Often used synergistically with hydroxocobalamin .

Comparative Data Table

Research Findings and Challenges

- This compound : While effective, its use is declining due to toxicity risks. Current research focuses on optimizing dosing protocols and identifying safer derivatives .

- Edetate Disodium : Analytical methods (e.g., UPLC-QTOF-MS) ensure accurate quantification in formulations, addressing challenges like low UV absorption .

- Calcium Edetate : Clinical studies validate its role in reducing vascular complications from chronic metal exposure, though long-term efficacy requires further study .

Q & A

Basic Research Questions

Q. What are the primary chelation mechanisms of disodium cobalt edetate, and how do they influence experimental design in metal toxicity studies?

this compound acts as a chelating agent by forming stable, water-soluble complexes with divalent and trivalent metal ions (e.g., Co²⁺, Ca²⁺, Pb²⁺). This mechanism is critical in studies involving metal detoxification. Researchers must account for:

- Ion selectivity : Design assays to verify specificity for cobalt over other ions (e.g., Ca²⁺ in vascular calcification models) using competitive binding experiments .

- pH dependence : Adjust reaction pH to optimize chelation efficiency, as metal-binding stability varies with pH (e.g., acidic conditions may favor Co²⁺ binding) .

- Excretion pathways : Use radiolabeled cobalt to track complex excretion in in vivo models, ensuring compliance with ethical guidelines for metal toxicity studies .

Q. How can researchers validate the purity and concentration of this compound solutions for in vitro assays?

Methodological validation involves:

- Titration : Use edetate disodium titration solutions (0.05 M) with standardized protocols, such as xylenol orange as an indicator, to quantify active chelating capacity .

- Spectroscopic analysis : Employ resonance light scattering (RLS) or UV-Vis spectroscopy for rapid quantification, with detection limits as low as 0.0193 mg·L⁻¹ .

- Pharmacopeial compliance : Follow USP guidelines for solution preparation, including pH adjustment and sterility testing for injectable formulations .

Advanced Research Questions

Q. What experimental strategies address conflicting data on this compound’s efficacy in reversing vascular calcification?

Conflicting results in vascular decalcification studies (e.g., Mönckeberg’s sclerosis models) require:

- Dose optimization : Conduct dose-response studies using nanoparticle-mediated delivery to minimize systemic calcium depletion while targeting elastin-specific calcification .

- Control for confounding factors : Monitor bone mineral density and serum calcium levels in animal models to distinguish localized vs. systemic effects .

- Comparative studies : Benchmark against alternative therapies (e.g., bisphosphonates) using micro-CT imaging to quantify calcification reduction .

Q. How can researchers ensure specificity in this compound’s chelation of cobalt ions in complex biological matrices?

To avoid interference from endogenous ions (e.g., Fe²⁺, Zn²⁺):

- Chromatographic separation : Use HPLC with tetramethylammonium hydroxide buffer systems to isolate cobalt-edetate complexes from other metal chelates .

- Competitive binding assays : Introduce EDTA as a competing agent to quantify cobalt specificity via fluorescence quenching or atomic absorption spectroscopy .

- Theoretical modeling : Apply density functional theory (DFT) to predict binding affinities and optimize chelation conditions .

Q. What methodological challenges arise in reconciling in vitro and in vivo pharmacokinetic data for this compound?

Key challenges include:

- Bioavailability variability : Adjust administration routes (e.g., intravenous vs. intramuscular) to match clinical scenarios, and use LC-MS/MS to measure plasma concentrations .

- Tissue distribution : Employ autoradiography or inductively coupled plasma mass spectrometry (ICP-MS) to map cobalt distribution in organ-specific toxicity models .

- Metabolite interference : Develop species-specific assays to identify degradation products (e.g., ethylenediaminetriacetate) that may alter chelation efficacy .

Q. Methodological Guidance

Q. How should researchers design PICOT questions for clinical studies on this compound’s therapeutic applications?

Follow the PICOT framework to ensure clinical relevance and feasibility:

- Population : Define cohorts (e.g., diabetic patients with medial vascular calcification).

- Intervention : Specify chelation protocols (e.g., 50 mg/kg IV infusion over 4 hours).

- Comparison : Use placebo or standard care (e.g., calcium channel blockers).

- Outcome : Quantify endpoints (e.g., coronary calcium score reduction via Agatston scoring).

- Time : Set follow-up periods (e.g., 6–12 months) .

Q. What analytical techniques are recommended for characterizing this compound’s structural stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Assess dehydration and decomposition at 0–4°C vs. -20°C .

- X-ray crystallography : Resolve crystal structure changes in hygroscopic samples stored under different humidity levels .

- Stability-indicating assays : Use HPLC with photodiode array detection to monitor degradation products over time .

Q. Data Contradiction and Risk-Benefit Analysis

Q. How can researchers reconcile FDA safety warnings with historical data supporting this compound’s therapeutic use?

- Systematic reviews : Meta-analyze clinical trials to quantify risks (e.g., hypocalcemia) vs. benefits (e.g., lead poisoning reversal) .

- Mechanistic studies : Investigate dose-dependent toxicity thresholds using in vitro cytotoxicity assays (e.g., LD50 in hepatocyte cultures) .

- Regulatory alignment : Adhere to updated USP monographs for assay standardization and impurity profiling to mitigate safety concerns .

Properties

CAS No. |

15137-09-4 |

|---|---|

Molecular Formula |

C10H14CoN2Na2O8 |

Molecular Weight |

395.14 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt |

InChI |

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 |

InChI Key |

ULJJVEZLQWBJLT-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Co] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co] |

Key on ui other cas no. |

15137-09-4 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

14931-83-0 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.